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molecular formula C21H26BFN2O3 B8517554 2-fluoro-N-(4-propylpyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2-fluoro-N-(4-propylpyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B8517554
M. Wt: 384.3 g/mol
InChI Key: RVPRNBGWBVAKKK-UHFFFAOYSA-N
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Patent
US09290504B2

Procedure details

This compound was prepared, in an analogous manner as described in Intermediate 4, starting from commercially available 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid and 4-propyl-pyridin-2-ylamine, to afford the title compound (830 mg, 63.3%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63.3%

Identifiers

REACTION_CXSMILES
FC1C=CN=C(NC(=O)C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)C=1.[F:26][C:27]1[CH:35]=[C:34]([B:36]2[O:40][C:39]([CH3:42])([CH3:41])[C:38]([CH3:44])([CH3:43])[O:37]2)[CH:33]=[CH:32][C:28]=1[C:29]([OH:31])=O.[CH2:45]([C:48]1[CH:53]=[CH:52][N:51]=[C:50]([NH2:54])[CH:49]=1)[CH2:46][CH3:47]>>[F:26][C:27]1[CH:35]=[C:34]([B:36]2[O:40][C:39]([CH3:42])([CH3:41])[C:38]([CH3:44])([CH3:43])[O:37]2)[CH:33]=[CH:32][C:28]=1[C:29]([NH:54][C:50]1[CH:49]=[C:48]([CH2:45][CH2:46][CH3:47])[CH:53]=[CH:52][N:51]=1)=[O:31]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=NC=C1)NC(C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1)B1OC(C(O1)(C)C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1=CC(=NC=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared, in an analogous manner

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)NC2=NC=CC(=C2)CCC)C=CC(=C1)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 830 mg
YIELD: PERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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